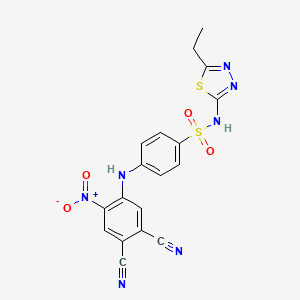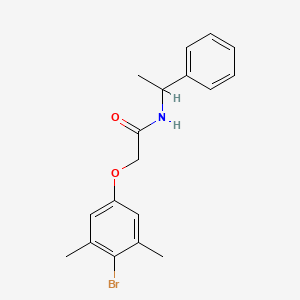![molecular formula C16H23NO6 B4003900 1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4003900.png)
1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid
Overview
Description
1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid is a compound that combines the structural features of pyrrolidine and phenoxy groups. Pyrrolidine is a five-membered nitrogen-containing heterocycle, widely recognized for its versatility in medicinal chemistry . The phenoxy group, on the other hand, is known for its electron-donating properties, which can influence the reactivity and stability of the compound.
Scientific Research Applications
1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used to study the effects of phenoxy and pyrrolidine groups on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid typically involves the reaction of 4-ethoxyphenol with 2-chloroethylamine to form the intermediate 2-(4-ethoxyphenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the desired product. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can modulate the compound’s binding affinity and selectivity, while the pyrrolidine ring can influence its overall conformation and stability. These interactions can activate or inhibit specific pathways, leading to the desired biological effects .
Comparison with Similar Compounds
1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid can be compared with other similar compounds, such as:
1-[2-(2-Ethoxyphenoxy)ethyl]pyrrolidine: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which can affect its reactivity and biological activity.
1-[2-(4-Methoxyphenoxy)ethyl]pyrrolidine: The methoxy group can influence the compound’s electron density and reactivity compared to the ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-2-16-13-5-7-14(8-6-13)17-12-11-15-9-3-4-10-15;3-1(4)2(5)6/h5-8H,2-4,9-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVAPCZYJNSUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4003822.png)
![1-[3-(3-Bromophenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003828.png)
![1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003829.png)
![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4003834.png)
![N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003840.png)
![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4003841.png)
![4-[3-(4-Butan-2-ylphenoxy)propyl]morpholine](/img/structure/B4003878.png)
![1-[3-(2-allyl-4-chlorophenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4003883.png)
![1-[4-(4-bromo-2-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4003893.png)

![4-[2-[3-(3-Pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine](/img/structure/B4003907.png)
![4-[2-(1-Bromonaphthalen-2-yl)oxyethyl]morpholine;oxalic acid](/img/structure/B4003910.png)

